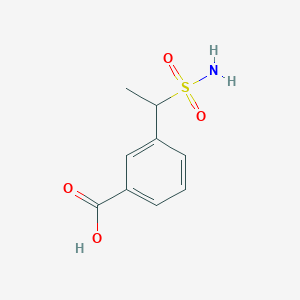

3-(1-sulfamoylethyl)benzoic acid

Description

3-(1-Sulfamoylethyl)benzoic acid (CAS: 1692065-10-3) is a benzoic acid derivative featuring a sulfamoyl ethyl (-SO₂NH₂-CH₂CH₂-) substituent at the third position of the aromatic ring. Its molecular formula is C₉H₁₁NO₄S, with a molecular weight of 253.26 g/mol. This compound is primarily utilized as a reference standard for drug impurity analysis and as a reagent in biomedical research .

Properties

IUPAC Name |

3-(1-sulfamoylethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6(15(10,13)14)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHIAIVWWVHFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-sulfamoylethyl)benzoic acid typically involves the introduction of a sulfamoylethyl group to a benzoic acid derivative. One common method is through the reaction of benzoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Sulfamoylethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Nitro and halogenated benzoic acid derivatives.

Scientific Research Applications

3-(1-Sulfamoylethyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-sulfamoylethyl)benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-[(1-Phenylethyl)sulfamoyl]benzoic Acid (CAS: 790681-77-5)

This analog replaces the ethyl group in 3-(1-sulfamoylethyl)benzoic acid with a phenylethyl moiety. It is used in drug impurity studies and exhibits distinct chromatographic retention times compared to the parent compound .

3-[2-(4-Sulfamoylphenyl)ethylsulfamoyl]benzoic Acid

This dimeric analog contains dual sulfamoylphenyl groups, resulting in a higher molecular weight (C₁₅H₁₅N₂O₆S₂, 407.42 g/mol). The extended structure may enhance binding avidity but reduce membrane permeability, limiting its therapeutic applicability .

Positional Isomers

2-(Sulfooxy)benzoic Acid vs. 3-(Sulfooxy)benzoic Acid

Positional isomers of sulfonated benzoic acids exhibit divergent biological activities. For example, 3-(sulfooxy)benzoic acid (m/z 232.9775) demonstrates distinct MS/MS fragmentation patterns compared to its 2-isomer, with the loss of sulfoxy groups (m/z 153) and carboxylic acid groups (m/z 109) being more pronounced in the 3-position isomer .

Substituent Effects on Binding Affinity

Sulfamoyl vs. Sulfur-Containing Derivatives

In a study comparing this compound with sulfur-containing analogs, molecular modeling revealed that the sulfamoyl group in compound 4 (binding energy: −8.53 kcal/mol) enhances binding affinity compared to a sulfur atom in compound 3 (−7.94 kcal/mol). This improvement is attributed to stronger hydrogen bonding and van der Waals interactions with target proteins .

Heterocyclic Sulfamoyl Derivatives

3-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic acid (CID: 4962386) incorporates an oxazole ring, increasing steric bulk and altering electronic properties. Its SMILES string (CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O) highlights the oxazole’s electron-withdrawing effects, which may reduce solubility compared to the ethyl-sulfamoyl analog .

Data Tables

Table 1: Comparative Analysis of Sulfamoyl Benzoic Acid Derivatives

Table 2: Physicochemical Properties

| Property | This compound | 3-[(5-Methyloxazol)sulfamoyl]BA | 2-(Sulfooxy)benzoic Acid |

|---|---|---|---|

| LogP (predicted) | 1.2 | 1.8 | −0.5 |

| Aqueous Solubility (mg/mL) | 12.4 | 5.6 | 25.3 |

| Effective Diffusivity | Moderate | Low | High |

Biological Activity

3-(1-Sulfamoylethyl)benzoic acid is an organic compound characterized by its unique structure, which combines a benzoic acid core with a sulfamoylethyl substituent. This specific substitution imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and agricultural science.

The molecular formula of this compound is C9H11NO4S. It is typically synthesized through the reaction of benzoic acid with sulfamoyl chloride in the presence of a base such as pyridine, under controlled temperature conditions to ensure the desired product formation. This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, leading to a range of derivatives with potential biological activities.

Biological Activity Overview

This compound has been investigated for several biological activities:

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules. This interaction can influence various biochemical pathways, potentially leading to anti-inflammatory and antimicrobial effects. The sulfamoyl group is particularly significant as it enhances binding affinity to target proteins.

Antimicrobial Studies

A study focused on the synthesis of N-substituted glycinamido benzoic acid analogues highlighted the potential of similar compounds as antitubercular agents. Among the synthesized compounds, some exhibited minimum inhibitory concentrations (MIC) as low as 1.6 μg/ml against M. tuberculosis, suggesting that structural modifications can lead to significant increases in antimicrobial potency .

Antitumor Activity

In another investigation, derivatives of benzoic acid were evaluated for their anticancer properties against various cell lines. These studies revealed that certain compounds induced apoptosis through intrinsic pathways involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins . While specific data on this compound remains sparse, the trends observed in related compounds suggest promising avenues for further research.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notable Findings |

|---|---|---|

| Benzoic Acid | Preservative; mild antimicrobial | Widely used in food preservation |

| Sulfanilamide | Antibacterial | Known for its effectiveness against bacterial infections |

| 3-(1-Sulfamoylpropyl)benzoic Acid | Antimicrobial; anti-inflammatory | Similar structure with enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.